Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate
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Overview
Description
Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is a complex organic compound with the molecular formula C14H5KN2O14S2 and a molecular weight of 528.40 g/mol. This compound is known for its unique chemical structure, which includes multiple nitro, hydroxyl, and sulfonate groups attached to an anthracene backbone. It is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate typically involves the nitration of 9,10-anthraquinone followed by sulfonation and subsequent neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of strong acids and bases to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, amino derivatives, and sulfonated compounds. These products have diverse applications in different fields.
Scientific Research Applications
Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate involves its interaction with various molecular targets and pathways. The compound’s nitro and hydroxyl groups allow it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The sulfonate groups enhance its solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A simpler analog without the nitro and sulfonate groups.
1,5-Dihydroxyanthraquinone: Lacks the nitro and sulfonate groups but shares the hydroxyl groups.
4,8-Dinitroanthraquinone: Contains nitro groups but lacks the hydroxyl and sulfonate groups.
Uniqueness
Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is unique due to its combination of nitro, hydroxyl, and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
93919-24-5 |
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Molecular Formula |
C14H5KN2O14S2 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
potassium;1,5-dihydroxy-4,8-dinitro-9,10-dioxo-6-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H6N2O14S2.K/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |
InChI Key |
UMPYOFXAGNQYMY-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[K+] |
Origin of Product |
United States |
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